Cas no 10045-68-8 (Ethanone,1-(2-phenyl-1H-imidazol-5-yl)-)

Ethanone,1-(2-phenyl-1H-imidazol-5-yl)- structure
10045-68-8 structure
Productnaam:Ethanone,1-(2-phenyl-1H-imidazol-5-yl)-
CAS-nummer:10045-68-8
MF:C11H10N2O
MW:186.20990228653
CID:98798
PubChem ID:13432300

Ethanone,1-(2-phenyl-1H-imidazol-5-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Ethanone,1-(2-phenyl-1H-imidazol-5-yl)-
    • 1-(2-phenyl-1H-imidazol-5-yl)ethanone
    • 4-ACETYL-2-PHENYLIMIDAZOLE
    • 5-Acetyl-2-phenyl-1(H)imidazole
    • 5-Acetyl-2-phenyl-1H-imidazole
    • 5-Acetyl-2-phenylimidazole
    • Ethanone,1-(2-phenyl-1H-imidazol-4-yl)- (9CI)
    • Ketone, methyl 2-phenylimidazol-4(or5)-yl (7CI,8CI)
    • 1-(2-phenyl-1h-imidazol-4-yl)ethanone
    • SCHEMBL811735
    • AKOS006291494
    • 1-(2-Phenyl-3-H-imidazol-4-yl)-ethanone
    • 1-(2-Phenyl-1H-imidazol-5-yl)ethan-1-one
    • SCHEMBL10242707
    • methyl 2-phenyl-4-imidazolyl ketone
    • 1-(2-PHENYL-1H-IMIDAZOL-4-YL)-ETHANONE
    • DTXSID30540621
    • AKOS015964997
    • 10045-68-8
    • ZGCXXRSIQVDAMF-UHFFFAOYSA-N
    • AB58089
    • Inchi: InChI=1S/C11H10N2O/c1-8(14)10-7-12-11(13-10)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)
    • InChI-sleutel: ZGCXXRSIQVDAMF-UHFFFAOYSA-N
    • LACHT: C1(C2=NC=C(C(=O)C)N2)C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 186.079313g/mol
  • Monoisotopische massa: 186.079313g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 2
  • Complexiteit: 211
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Moleculair gewicht: 186.21g/mol
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 45.8Ų
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